

A Cross-Species Comparative Guide to miR-143 Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IT-143A

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This guide provides a comprehensive cross-species comparison of experimentally validated targets of microRNA-143 (miR-143), a key regulator of cellular processes frequently dysregulated in various diseases, including cancer. By examining the conserved and species-specific targets in humans, mice, and rats, this document aims to facilitate translational research and the development of novel therapeutic strategies.

Quantitative Comparison of Experimentally Validated miR-143 Targets

The following table summarizes key experimentally validated targets of miR-143 across human, mouse, and rat, highlighting the conservation of its regulatory functions. The data presented is collated from multiple studies and indicates the direct interaction of miR-143 with the 3' UTR of the target mRNA, leading to translational repression or mRNA degradation.

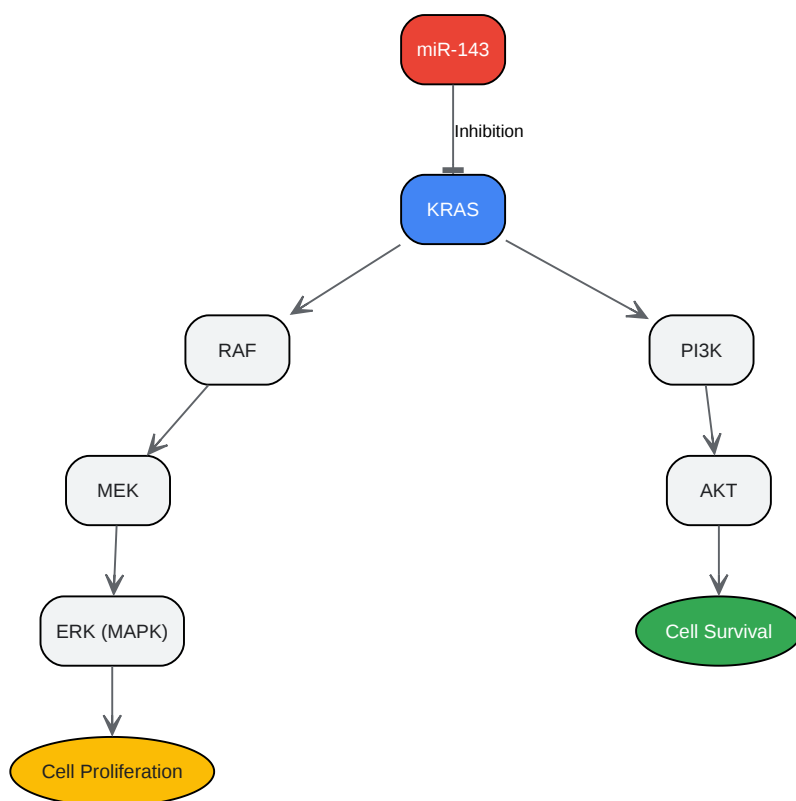
Target Gene	Human	Mouse	Rat
KRAS	Validated target; plays a crucial role in the RAS/MAPK signaling pathway, affecting cell proliferation and survival.	Predicted and functionally validated to be regulated by miR-143, impacting smooth muscle cell phenotype.	A key target in the regulation of the Rat Sarcoma (RAS) signaling network.
ERK5 (MAPK7)	One of the first identified direct targets; involved in cell growth and proliferation.	Functionally validated to be regulated by miR-143 in vascular smooth muscle cells.	Implicated as a downstream effector in the miR-143 regulated RAS pathway.
ELK1	Predicted target involved in smooth muscle cell differentiation.	Validated direct target, acting as a myogenic repressor.	No direct validation found.
BCL2	Validated target; an anti-apoptotic protein, linking miR-143 to the regulation of apoptosis.	Predicted target.	No direct validation found.
MMP13	Validated target in osteosarcoma, involved in cell invasion.	Predicted target.	No direct validation found.
ADD3	Identified as a direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
BAG2	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.

FNDC3B	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
GNG7	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
PSMB9	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
HDAC7	Identified as a direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
PAX6	Identified as a direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
PLSCR3	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
STMN1	Identified as a direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.
TOP2A	Validated direct target in human pancreatic cancer cells.	No direct validation found.	No direct validation found.

Signaling Pathways Regulated by miR-143

miR-143 is a critical regulator of several signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease. The diagram below illustrates the

conserved role of miR-143 in modulating the RAS signaling pathway, a key cascade controlling cell proliferation, differentiation, and survival.



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Caption: Conserved regulation of the RAS signaling pathway by miR-143.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Luciferase Reporter Assay for Target Validation

This assay directly assesses the binding of miR-143 to the 3' UTR of a putative target gene.

a. Vector Construction:

- Amplify the 3' UTR sequence of the target gene containing the predicted miR-143 binding site from cDNA.
- Clone the amplified 3' UTR fragment into a luciferase reporter vector (e.g., pMIR-REPORT™, pGL3) downstream of the luciferase gene.
- As a negative control, create a mutant 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis.

b. Cell Culture and Transfection:

- Seed cells (e.g., HEK293T, HeLa, or a cell line relevant to the study) in 96-well plates.
- Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3' UTR), a Renilla luciferase control vector (for normalization), and either a miR-143 mimic or a negative control mimic using a suitable transfection reagent.

c. Luciferase Activity Measurement:

- After 24-48 hours of incubation, lyse the cells.
- Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant reduction in luciferase activity in the presence of the miR-143 mimic compared to the negative control for the wild-type 3' UTR, but not the mutant, confirms direct targeting.

Western Blotting for Target Protein Expression

This method validates the functional consequence of miR-143 expression on the protein levels of the target gene.

a. Cell Transfection and Lysis:

- Transfect cells with a miR-143 mimic or a negative control mimic.

- After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

- Quantify the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Protein Transfer:

- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the target protein band intensity to a loading control (e.g., GAPDH, β -actin) to confirm changes in protein expression.

Quantitative Real-Time PCR (qPCR) for Target mRNA Expression

qPCR is used to determine if miR-143 affects the mRNA stability of its target.

a. RNA Extraction and cDNA Synthesis:

- Transfect cells with a miR-143 mimic or a negative control mimic.

- After 24-48 hours, extract total RNA from the cells using a suitable RNA isolation kit.
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

b. qPCR Reaction:

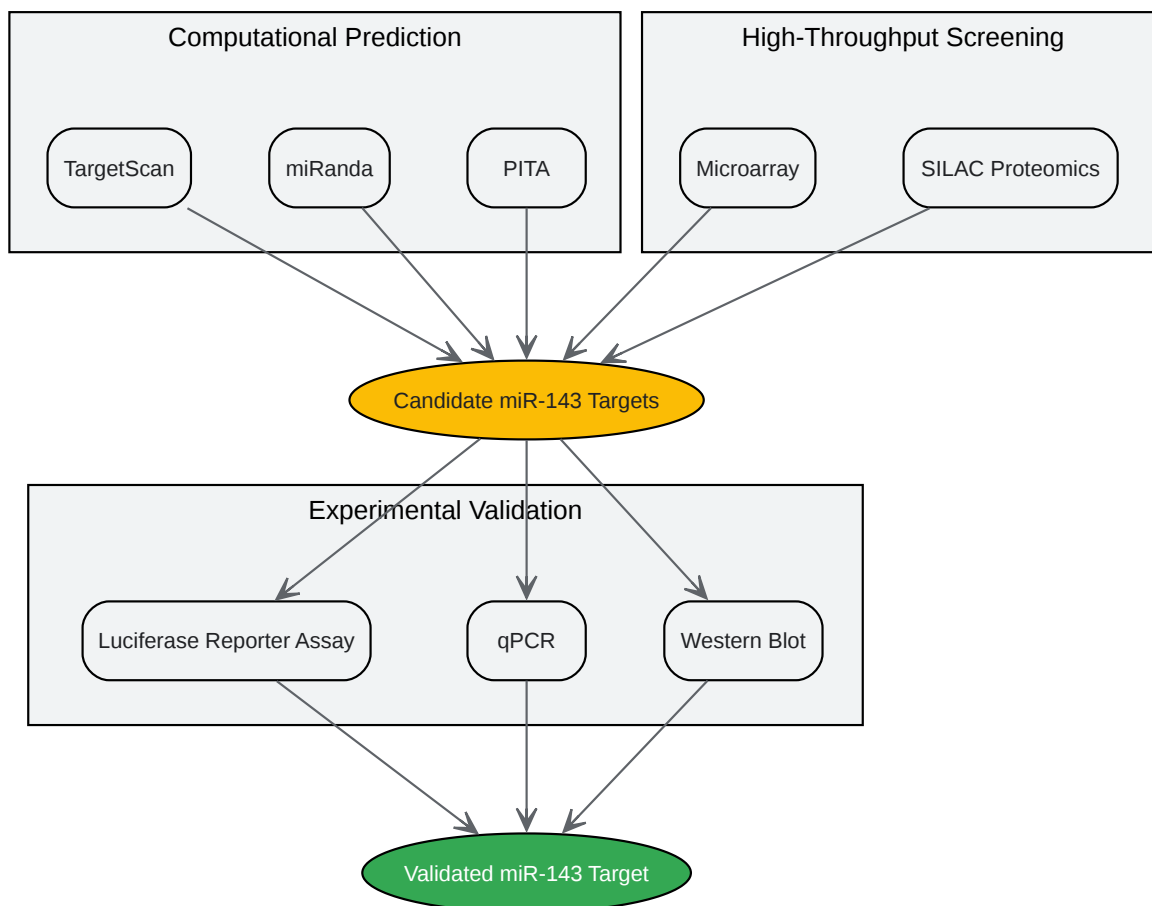
- Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
- Perform the qPCR using a real-time PCR detection system.

c. Data Analysis:

- Calculate the relative expression of the target gene mRNA using the $\Delta\Delta C_t$ method, normalizing to the reference gene.
- A significant decrease in mRNA levels in miR-143 mimic-transfected cells indicates that miR-143 promotes the degradation of the target mRNA.

Experimental Workflow for miR-143 Target Identification and Validation

The following diagram outlines a typical workflow for the identification and rigorous experimental validation of novel miR-143 targets.



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Caption: A standard workflow for miR-143 target identification and validation.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com